molecular formula C20H16ClN5OS B2894421 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207038-31-0

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2894421
CAS No.: 1207038-31-0
M. Wt: 409.89
InChI Key: OOKPGRXQSNFPIN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide can be derived from 4-chlorophenyl azide, and the alkyne from a pyridin-3-yl acetylene derivative.

    Amidation Reaction: The triazole intermediate is then subjected to an amidation reaction with 2-(thiophen-2-yl)ethylamine to form the final carboxamide product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of copper(I) catalysts for the Huisgen cycloaddition to improve reaction efficiency.

    Solvents: Selection of appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the aromatic rings can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand the interaction of triazole derivatives with enzymes and receptors.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, such as cytochrome P450 enzymes, which are involved in drug metabolism.

    Pathways: Inhibition of enzyme activity, leading to disruption of cellular processes in microbes or cancer cells.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole: Lacks the carboxamide group, which may affect its biological activity.

    1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness:

  • The presence of the thiophene ring in 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide may enhance its ability to interact with biological targets, potentially leading to higher efficacy in its applications.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields

Properties

IUPAC Name

1-(4-chlorophenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-15-5-7-16(8-6-15)26-19(14-3-1-10-22-13-14)18(24-25-26)20(27)23-11-9-17-4-2-12-28-17/h1-8,10,12-13H,9,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKPGRXQSNFPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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